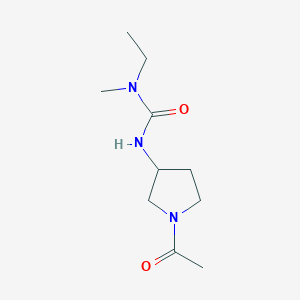
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide, also known as TAPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. TAPP is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential use as a pharmacological tool in various applications.
Mecanismo De Acción
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide acts as an agonist of the mu opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. When this compound binds to the mu opioid receptor, it activates a signaling pathway that results in the release of endogenous opioids, such as endorphins, which can produce analgesic and euphoric effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and respiratory depression. This compound has also been shown to produce dose-dependent effects on locomotor activity and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the mu opioid receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. It has been shown to produce respiratory depression at high doses, which can be a concern in animal studies. Additionally, this compound has a relatively short half-life, which can make it difficult to use in certain experimental designs.
Direcciones Futuras
There are several potential future directions for research on N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide. One area of interest is the development of new analogs of this compound that have improved pharmacokinetic properties, such as longer half-lives and reduced respiratory depression. Another area of interest is the study of the effects of this compound on other opioid receptors, such as the delta and kappa opioid receptors. Finally, this compound could be studied for its potential use in the treatment of various neurological disorders, such as chronic pain, addiction, and depression.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential use as a pharmacological tool in various applications. This compound acts as a potent and selective agonist of the mu opioid receptor and has been shown to produce a range of biochemical and physiological effects in animal models. While this compound has some limitations, it has several advantages as a pharmacological tool for laboratory experiments. There are several potential future directions for research on this compound, including the development of new analogs and the study of its effects on other opioid receptors.
Métodos De Síntesis
The synthesis of N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the reaction of piperidine with benzyl bromide to form the benzyl-piperidine intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylpropanamide to form this compound. The process is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide has been studied for its potential use as a pharmacological tool in various applications. One of the most promising applications of this compound is in the study of opioid receptors. This compound has been shown to be a potent and selective agonist of the mu opioid receptor, which is the primary target for many opioid drugs. This compound has also been studied for its potential use in the treatment of pain, addiction, and other neurological disorders.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(18-9-13-24-14-10-18)20(23)21-19-7-11-22(12-8-19)15-17-5-3-2-4-6-17/h2-6,16,18-19H,7-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYUCCRVIDBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)



![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)

![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)